

An In-depth Technical Guide to 5-Iodo-dCTP: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 5-Iodo-dCTP

Cat. No.: B15602304

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (**5-Iodo-dCTP**), a modified nucleoside triphosphate with significant applications in molecular biology, structural analysis, and biotechnology. This document details its chemical structure, physicochemical properties, and established experimental applications, offering a technical resource for professionals in the field.

Core Chemical Identity

5-Iodo-dCTP is an analog of deoxycytidine triphosphate (dCTP) where a hydrogen atom at the 5th position of the cytosine base is replaced by an iodine atom. This modification imparts unique properties that are leveraged in various biochemical assays.

- Systematic Name: 5-Iodo-2'-deoxycytidine-5'-triphosphate
- Molecular Formula (Free Acid): $C_9H_{15}IN_3O_{13}P_3$ [1][2]
- Canonical SMILES: O[C@H]1C--INVALID-LINK--O[C@@H]1COP(OP(O)(O)=O)(O)=O)(O)=O [3]
- InChI Key: Based on the structure of its monophosphate, the InChI key can be derived, highlighting its unique stereochemistry and composition.

The chemical structure of **5-Iodo-dCTP** is visualized below.

Caption: 2D representation of 5-Iodo-2'-deoxycytidine-5'-triphosphate.

Physicochemical and Spectroscopic Data

The quantitative properties of **5-Iodo-dCTP** are crucial for its effective use in experimental settings. The following table summarizes its key characteristics based on commercially available information.

Property	Value	Reference(s)
CAS Number	31747-59-8	[1][2]
Molecular Weight	593.05 g/mol (free acid)	[1][2]
Exact Mass	592.89 g/mol (free acid)	[1][2]
Purity	≥95% (HPLC)	[1][2]
Form	Solution in water	[1][2]
Concentration	Typically 10 mM - 11 mM	[1][2]
pH	7.5 ± 0.5	[1][2]
Spectroscopic Properties	λ_{max} : 293 nm; ϵ : 5.7 L mmol ⁻¹ cm ⁻¹ (in Tris-HCl, pH 7.5)	[1][2]
Storage Conditions	Store at -20°C	[1][2]

Key Applications and Experimental Protocols

5-Iodo-dCTP is a versatile molecule that serves as a substrate for various DNA polymerases, enabling its incorporation into DNA for several downstream applications.[4]

X-ray Crystallography

The high electron density of the iodine atom makes **5-Iodo-dCTP** an excellent tool for determining the three-dimensional structure of DNA and DNA-protein complexes via X-ray crystallography. When incorporated into an oligonucleotide, the iodine atom serves as a heavy atom, which simplifies the phase problem in crystallographic analysis.

UV-Mediated Cross-linking

Halogenated nucleotides like **5-Iodo-dCTP** are photolabile and can be used in UV cross-linking experiments to study the interactions between DNA and proteins. Upon irradiation with UV light, the carbon-iodine bond can break, leading to the formation of a reactive radical that can form a covalent bond with nearby amino acid residues in a DNA-binding protein, thus capturing transient interactions.

Enzymatic Incorporation into DNA

5-Iodo-dCTP is a substrate for DNA polymerases and can be used to synthesize modified DNA strands through techniques like Polymerase Chain Reaction (PCR) and primer extension assays.

This protocol provides a general framework for incorporating **5-Iodo-dCTP** into a specific DNA amplicon using a high-fidelity DNA polymerase.

Objective: To amplify a DNA target while substituting a portion of the natural dCTP with **5-Iodo-dCTP**.

Materials:

- DNA Template (0.1–50 ng, depending on source)
- Forward and Reverse Primers (10 μ M stocks)
- High-Fidelity DNA Polymerase (e.g., Q5® or KOD XL)
- 5X or 10X Polymerase Reaction Buffer
- dNTP Mix (10 mM each of dATP, dGTP, dTTP)
- dCTP (10 mM stock)
- **5-Iodo-dCTP** (10 mM stock)
- Nuclease-Free Water

Procedure:

- **Reaction Setup:** Assemble the following components on ice in a sterile thin-walled PCR tube. The ratio of dCTP to **5-Iodo-dCTP** can be adjusted based on the desired level of incorporation and polymerase tolerance. A 1:4 ratio is a common starting point.

Component	Volume (for 50 µL reaction)	Final Concentration
Nuclease-Free Water	Up to 50 µL	-
5X Reaction Buffer	10 µL	1X
dATP (10 mM)	1 µL	200 µM
dGTP (10 mM)	1 µL	200 µM
dTTP (10 mM)	1 µL	200 µM
dCTP (10 mM)	0.2 µL	40 µM
5-Iodo-dCTP (10 mM)	0.8 µL	160 µM
Forward Primer (10 µM)	2.5 µL	0.5 µM
Reverse Primer (10 µM)	2.5 µL	0.5 µM
DNA Template	variable	< 100 ng
High-Fidelity DNA Polymerase	0.5 µL	0.02 U/µL

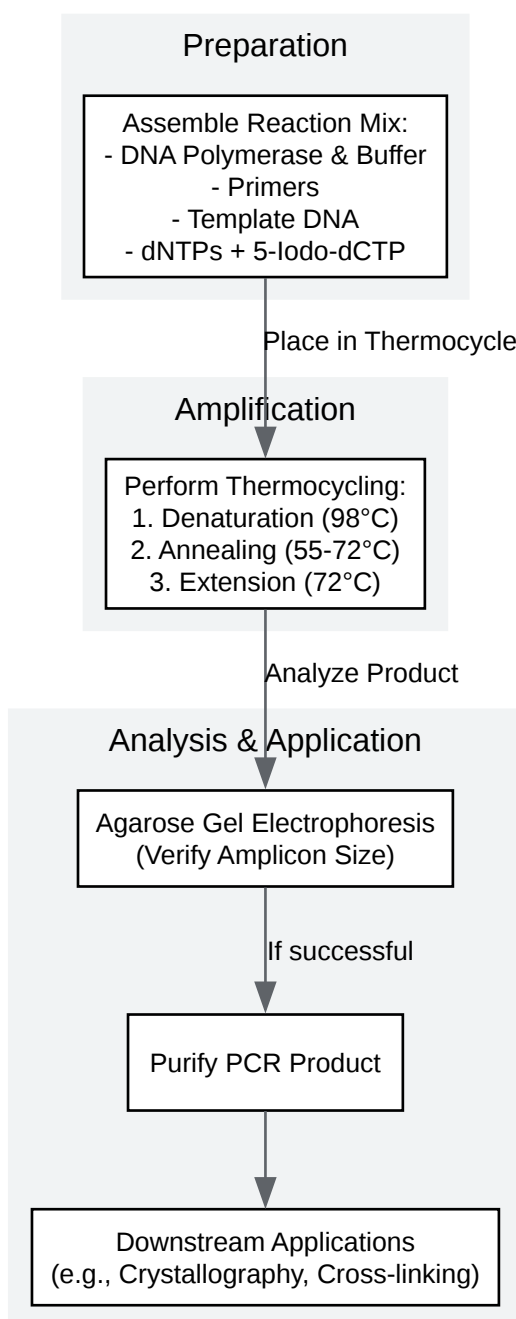
- **Thermocycling:** Transfer the reaction tubes to a thermocycler preheated to the initial denaturation temperature and begin cycling. Conditions should be optimized for the specific polymerase, primers, and template.

Step	Temperature	Time	Cycles
Initial Denaturation	98°C	30 seconds	1
Denaturation	98°C	5–10 seconds	25–35
Annealing	55–72°C*	10–30 seconds	
Extension	72°C	20–30 seconds/kb	
Final Extension	72°C	2 minutes	
Hold	4–10°C	Indefinite	1

*Annealing temperature should be optimized based on the melting temperature (T_m) of the primers.

- Analysis: The resulting PCR product can be analyzed by agarose gel electrophoresis to confirm successful amplification. The incorporation of the heavier **5-Iodo-dCTP** may result in a slight mobility shift compared to an unmodified amplicon. The purified product is now ready for downstream applications like crystallographic trials or cross-linking studies.

The general workflow for this experimental procedure is outlined below.



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Caption: Workflow for enzymatic incorporation of **5-Iodo-dCTP** via PCR.

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